molecular formula C6H14ClNO2 B2552720 Methyl 2-methyl-2-(methylamino)propanoate hydrochloride CAS No. 242468-73-1

Methyl 2-methyl-2-(methylamino)propanoate hydrochloride

Cat. No.: B2552720
CAS No.: 242468-73-1
M. Wt: 167.63
InChI Key: PATXMMZDYSRPIZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(methylamino)propanoate hydrochloride is a chemically protected, branched-chain amino acid derivative presented as a hydrochloride salt to enhance stability and solubility. With the molecular formula C6H14ClNO2, this compound features a quaternary alpha-carbon and a methylated amine, a structure that confers significant steric hindrance and metabolic stability, making it a valuable intermediate in medicinal chemistry and drug discovery . Researchers utilize this ester primarily as a key synthetic building block for constructing more complex peptide mimetics and bioactive molecules. Its sterically hindered structure is particularly useful for probing enzyme active sites and developing protease inhibitors, as the backbone is resistant to cleavage. The methyl ester moiety offers a versatile handle for further synthetic modifications, including hydrolysis to the acid or amidation reactions. Available as a solid, this material requires storage in a freezer under an inert atmosphere to maintain stability . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment (PPE) and engineering controls, as specified in the associated Safety Data Sheet .

Properties

IUPAC Name

methyl 2-methyl-2-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(2,7-3)5(8)9-4;/h7H,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATXMMZDYSRPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242468-73-1
Record name methyl 2-methyl-2-(methylamino)propanoate hydrochloride
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Preparation Methods

Nucleophilic Substitution via Halogenated Esters

A widely documented approach involves the reaction of methyl 2-bromo-2-methylpropanoate with methylamine. This method leverages the electrophilic nature of the α-carbon in brominated esters to facilitate nucleophilic attack by methylamine.

Procedure :

  • Step 1 : Methyl 2-bromo-2-methylpropanoate is combined with excess methylamine in tetrahydrofuran (THF) at room temperature. Silver(I) oxide is employed as a base to deprotonate methylamine, enhancing its nucleophilicity.
  • Step 2 : The reaction mixture is stirred for 15–24 hours, followed by filtration to remove silver bromide byproducts.
  • Step 3 : The filtrate is concentrated under reduced pressure, and the crude product is purified via flash chromatography (ethyl acetate/methanol, 4:1).
  • Step 4 : The free base is treated with hydrogen chloride gas in methanol to yield the hydrochloride salt.

Key Data :

Parameter Value Source
Yield 47%
Purity 95%
Reaction Time 15–24 hours

This method’s moderate yield is attributed to competing elimination reactions, which generate undesired alkenes. Optimization studies suggest that lower temperatures (−10°C to 0°C) and controlled amine stoichiometry (1.5–2.0 equivalents) mitigate side reactions.

Catalytic Alkylation of Nitrobenzene Derivatives

An alternative industrial route, adapted from N-methylalanine synthesis, involves the copper-catalyzed alkylation of nitrobenzene with formaldehyde and methanol.

Procedure :

  • Step 1 : Nitrobenzene, formaldehyde (as a 37% aqueous solution), and methanol are combined in a molar ratio of 1:2.5:2.5.
  • Step 2 : A copper-manganese-chromium oxide catalyst (Cu-Mn-Cr/Al₂O₃) is added, and the mixture is heated to 80–100°C under hydrogen gas (3–6 bar).
  • Step 3 : After 8–12 hours, the reaction mixture is filtered to recover the catalyst, and the crude N-methylalanine is isolated via acid-base extraction.
  • Step 4 : The carboxylic acid is esterified with methanol using hydrochloric acid as a catalyst (Fischer esterification), directly forming the hydrochloride salt.

Key Data :

Parameter Value Source
Nitrobenzene Conversion 100%
Final Yield 80–88%
Catalyst Lifetime >10 cycles

This method’s high yield and scalability make it preferable for bulk production, though it requires specialized equipment for hydrogenation and catalyst recovery.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Nucleophilic Substitution : Suitable for laboratory-scale synthesis (grams to kilograms) but limited by silver oxide costs and moderate yields.
  • Catalytic Alkylation : Economical for industrial volumes (tons) due to reusable catalysts and high conversion rates, though initial capital investment is significant.

Purity and Byproduct Management

  • Silver-mediated reactions often leave trace metal contaminants, necessitating additional purification steps (e.g., chelating resins).
  • Catalytic methods produce minimal inorganic waste, with byproducts (e.g., water, nitro compounds) easily separated via distillation.

Advanced Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (ethyl acetate/methanol) remains the standard for small-scale purification, achieving >95% purity.
  • Industrial processes employ crystallization from methanol/water mixtures, yielding needle-like crystals with 99% purity.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 2.31 (s, 3H, N–CH₃), 1.32 (s, 6H, C(CH₃)₂).
  • IR : Strong absorption at 1740 cm⁻¹ (C=O ester), 2500–3000 cm⁻¹ (N–H⁺Cl⁻).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications

Methyl 2-methyl-2-(methylamino)propanoate hydrochloride finds diverse applications in various fields:

Chemistry

  • Building Block for Organic Synthesis : It serves as a key intermediate in the synthesis of other compounds due to its unique functional groups.
  • Reagent in Chemical Reactions : The compound is utilized in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

  • Study of Enzyme Mechanisms : The compound acts as a substrate for amino acid transport systems, allowing researchers to investigate the mechanisms by which these systems function.
  • Neurotransmitter Interaction : Its structural similarity to amino acids enables it to modulate neurotransmitter levels, potentially aiding in the treatment of neurological disorders.

Pharmaceutical Development

  • Potential Therapeutic Applications : Due to its biological activity, it has been studied for potential effects on neurotransmitter systems, impacting metabolic pathways that are crucial for maintaining normal brain function.

Research indicates that this compound may influence neurotransmitter systems significantly. The following table summarizes key findings related to its biological activity:

Study FocusFindings
Neurotransmitter InteractionMay modulate neurotransmitter levels, potentially aiding in the treatment of neurological disorders.
Amino Acid TransportServes as a substrate for amino acid transport systems, facilitating further research into these mechanisms.
Enzymatic ReactionsActs as an inhibitor or substrate in enzymatic reactions impacting metabolic pathways.

Neurotransmitter Modulation

A study investigated compounds structurally similar to this compound on neurotransmitter levels. Results indicated that these compounds could influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.

Anticonvulsant Properties

Research has also explored the anticonvulsant properties of this compound. Preliminary findings indicate that it may have protective effects against seizures by modulating neurotransmitter release.

Cytotoxicity Studies

Cytotoxicity studies have shown that this compound exhibits selective toxicity towards certain cancer cell lines. This property could be harnessed for therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It can also interact with proteins and other biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-methyl-2-(methylamino)propanoate hydrochloride with structurally analogous compounds, focusing on molecular properties, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reported Applications Purity/Solubility
This compound C₆H₁₃NO₂·HCl 183.64 Methyl ester, tertiary methylamino group Intermediate in organic synthesis (inferred) 99% purity (industrial grade)
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride () C₇H₁₅NO₂·HCl 199.66 Ethyl ester instead of methyl Agrochemicals, pharmaceuticals 99% purity, packaged in 25 kg drums
(S)-Methyl 2-(methylamino)propanoate hydrochloride () C₅H₁₁NO₂·HCl 153.61 Linear structure (no branched methyl) Pharmaceutical intermediates 99% purity, industrial grade
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride () C₁₁H₁₅NO₂·HCl 229.70 Phenyl group at C3 position Not explicitly stated; likely drug intermediate NR
2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride () C₆H₁₁ClF₃NO₂ 221.61 Trifluoroethyl substituent, carboxylic acid Specialty chemicals, fluorinated APIs NR

Key Findings:

Impact of Ester Group: The methyl ester in the target compound reduces molecular weight compared to ethyl analogs (e.g., 183.64 vs. Ethyl esters (e.g., ) are more lipophilic, making them suitable for agrochemical formulations.

Role of Substituents: The branched methyl group at the C2 position (target compound) increases steric hindrance, which may slow metabolic degradation compared to linear analogs like (S)-methyl 2-(methylamino)propanoate hydrochloride. Aromatic substituents (e.g., phenyl in ) introduce π-π interactions, favoring binding to biological targets.

Fluorinated Derivatives :

  • Compounds with trifluoroethyl groups () exhibit enhanced electronic properties, making them valuable in drug design for improved bioavailability.

Biological Activity

Methyl 2-methyl-2-(methylamino)propanoate hydrochloride, often referred to as NMAIME HCl, is a hydrochloride salt with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 153.61 g/mol. This compound has garnered attention in biochemical research due to its structural similarities to amino acids, which enables it to interact with various biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

NMAIME HCl appears as a white crystalline solid and is soluble in water, making it suitable for various applications in chemical synthesis and biological studies. It can be synthesized through methods such as:

  • Esterification : Reacting methyl propanoate with methylamine.
  • Continuous Flow Reactors : Utilizing catalysts like sulfuric acid to enhance yield and efficiency.

The biological activity of NMAIME HCl is primarily attributed to its interaction with amino acid transport systems. These systems are crucial for transporting amino acids across cell membranes. Due to its structural similarity to natural amino acids, NMAIME HCl can serve as a substrate or inhibitor for specific enzymes, affecting neurotransmitter levels and potentially offering therapeutic benefits in neurological disorders.

Biological Activity and Effects

Research indicates that NMAIME HCl may influence various biochemical pathways. Notably, it has been studied for its potential effects on neurotransmitter systems, which are vital for maintaining normal brain function. The following table summarizes key findings related to its biological activity:

Study Focus Findings
Neurotransmitter InteractionMay modulate neurotransmitter levels, potentially aiding in the treatment of neurological disorders.
Amino Acid TransportServes as a substrate for amino acid transport systems, facilitating further research into these mechanisms.
Enzymatic ReactionsActs as an inhibitor or substrate in enzymatic reactions impacting metabolic pathways.

Case Studies

  • Neurotransmitter Modulation :
    • A study investigated the effects of compounds with similar structures to NMAIME HCl on neurotransmitter levels. Results indicated that these compounds could influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.
  • Anticonvulsant Properties :
    • In a related study involving structurally similar compounds, researchers found that certain derivatives exhibited anticonvulsant properties in animal models. The study highlighted the importance of structural modifications in enhancing biological activity against seizures .
  • Cytotoxicity Studies :
    • Investigations into the cytotoxic effects of NMAIME HCl derivatives revealed varying degrees of activity against cancer cell lines. Some derivatives demonstrated significant cytotoxicity, indicating potential for development as anticancer agents .

Comparative Analysis with Similar Compounds

The following table compares NMAIME HCl with structurally similar compounds to highlight differences in biological activity:

Compound Name CAS Number Biological Activity
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride1082720-57-7Similar substrate properties but larger molecular weight
Methyl 2-(methylamino)propanoate114079-50-4Lacks hydrochloride; simpler structure with reduced reactivity
Methyl 3-amino-3-(methylamino)butanoate20045-77-6Different amino group positioning; altered reactivity patterns

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 2-methyl-2-(methylamino)propanoate hydrochloride?

Methodological Answer: The compound is typically synthesized via selective deprotection of intermediates. For example, in a patent procedure (EP 4,374,877 A2), hydrochloric acid in dioxane was used to remove a tert-butoxycarbonyl (Boc) group from a precursor, yielding the hydrochloride salt in 100% yield after stirring at room temperature for 1 hour . Key steps include:

  • Reagent Ratios : 1:4 molar ratio of precursor to HCl (dioxane solution).
  • Purification : Reduced-pressure concentration avoids thermal degradation.
  • Critical Parameters : Room temperature minimizes side reactions; anhydrous conditions prevent hydrolysis.

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: ¹H-NMR in DMSO-d₆ is critical for confirming the presence of the methylamino group (δ 2.54, singlet) and ester moiety (δ 3.79, singlet). Purity is assessed via integration ratios (e.g., 9H for tert-butyl groups) and absence of extraneous peaks . Advanced techniques like LC-MS or elemental analysis may resolve ambiguities in low-purity batches.

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions (e.g., unexpected splitting or shifts in NMR) may arise from residual solvents, tautomerism, or salt formation. Strategies include:

  • Solvent Screening : Test D₂O vs. DMSO-d₆ to identify exchangeable protons.
  • pH Adjustment : Varying HCl stoichiometry alters protonation states, resolving ambiguities in NH signals .
  • X-ray Crystallography : Definitive structural confirmation if NMR is inconclusive (e.g., references InChIKey for structural validation) .

Q. What mechanistic insights explain the stability of the hydrochloride salt under storage conditions?

Methodological Answer: The hydrochloride salt enhances stability by:

  • Hygroscopicity Reduction : Salt formation minimizes water absorption, as seen in analogs like 2-amino-2-methylpropanol hydrochloride (mp 202–203°C, stable crystalline form) .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH for 6 months) can identify hydrolysis products. For example, ester hydrolysis would release methanol, detectable via GC-MS .

Q. How does stereochemistry influence the compound’s reactivity in downstream applications?

Methodological Answer: The (S)-enantiomer (if present) may exhibit distinct biological activity. To confirm stereochemistry:

  • Chiral HPLC : Compare retention times with authentic standards.
  • Optical Rotation : Measure [α]D²⁵ using a polarimeter (e.g., (S)-Methyl 2-amino-3-cyclohexylpropanoate HCl in has defined optical properties) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats (per Safety Data Sheets in and ).
  • Ventilation : Use fume hoods to avoid inhalation (amine/hydrochloride aerosols).
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material .

Q. How is this compound applied in medicinal chemistry research?

Methodological Answer: As a methylated amino ester, it serves as:

  • Prodrug Intermediate : Ester groups improve cell permeability (e.g., ’s phenylalanine analog used in peptide synthesis) .
  • Enzyme Inhibitor Studies : Methylamino groups mimic natural substrates in kinase or protease assays .

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